molecular formula C12H15F2NO2 B4754467 N-(3-ethoxypropyl)-3,5-difluorobenzamide

N-(3-ethoxypropyl)-3,5-difluorobenzamide

Cat. No. B4754467
M. Wt: 243.25 g/mol
InChI Key: WFEOGUGWSFESKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-3,5-difluorobenzamide, also known as EFDP, is a chemical compound that has been widely used in scientific research for its unique properties. This molecule is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which regulates the levels of endocannabinoids in the body. In

Scientific Research Applications

N-(3-ethoxypropyl)-3,5-difluorobenzamide has been used extensively in scientific research as a tool to study the endocannabinoid system. This molecule is a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(3-ethoxypropyl)-3,5-difluorobenzamide increases the levels of these endocannabinoids, which can have a wide range of effects on the body.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-3,5-difluorobenzamide involves the inhibition of FAAH, which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, N-(3-ethoxypropyl)-3,5-difluorobenzamide increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a wide range of effects. This mechanism of action has been well-established in the literature and has been used to study the role of the endocannabinoid system in various physiological processes.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-3,5-difluorobenzamide has been shown to have a wide range of biochemical and physiological effects in scientific research. By inhibiting FAAH, N-(3-ethoxypropyl)-3,5-difluorobenzamide increases the levels of endocannabinoids such as anandamide and 2-AG, which can activate cannabinoid receptors and produce a wide range of effects. These effects include pain relief, anti-inflammatory effects, and regulation of appetite and metabolism. N-(3-ethoxypropyl)-3,5-difluorobenzamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(3-ethoxypropyl)-3,5-difluorobenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. N-(3-ethoxypropyl)-3,5-difluorobenzamide is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of N-(3-ethoxypropyl)-3,5-difluorobenzamide in lab experiments. It is important to note that N-(3-ethoxypropyl)-3,5-difluorobenzamide is not a natural compound and may have off-target effects. Additionally, the effects of N-(3-ethoxypropyl)-3,5-difluorobenzamide may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research involving N-(3-ethoxypropyl)-3,5-difluorobenzamide. One area of research is the potential therapeutic applications of N-(3-ethoxypropyl)-3,5-difluorobenzamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new and more potent FAAH inhibitors that may have even greater therapeutic potential. Additionally, research is needed to better understand the off-target effects of N-(3-ethoxypropyl)-3,5-difluorobenzamide and to develop new tools for studying the endocannabinoid system. Overall, N-(3-ethoxypropyl)-3,5-difluorobenzamide is a valuable tool for scientific research and has the potential to lead to new insights into the role of the endocannabinoid system in health and disease.

properties

IUPAC Name

N-(3-ethoxypropyl)-3,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c1-2-17-5-3-4-15-12(16)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEOGUGWSFESKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxypropyl)-3,5-difluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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